- Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling, Synlett, 2018, 29(5), 650-654
Cas no 89619-10-3 (Benzene,1-(1-bromoethenyl)-4-chloro-)
89619-10-3 structure
Product Name:Benzene,1-(1-bromoethenyl)-4-chloro-
CAS番号:89619-10-3
MF:C8H6BrCl
メガワット:217.490240573883
CID:712125
PubChem ID:24885261
Update Time:2024-10-26
Benzene,1-(1-bromoethenyl)-4-chloro- 化学的及び物理的性質
名前と識別子
-
- Benzene,1-(1-bromoethenyl)-4-chloro-
- 1-(1-bromoethenyl)-4-chlorobenzene
- 1-(1-BROMOVINYL)-4-CHLOROBENZENE
- 1-Brom-1-(4-chlor-phenyl)-ethylen
- 4-(1-bromoethenyl)chlorobenzene
- Benzene,1-(1-bromoethenyl)-4-chloro
- 1-(1-Bromoethenyl)-4-chlorobenzene (ACI)
- Styrene, α-bromo-p-chloro- (7CI)
- α-Bromo-4-chlorostyrene
- 1-(1-Bromovinyl)-4-chlorobenzene, 90%
- Benzene, 1-(1-bromoethenyl)-4-chloro-
- SCHEMBL6859878
- 89619-10-3
- SY330891
- AKOS025295893
- DTXSID70584862
-
- MDL: MFCD09038434
- インチ: 1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
- InChIKey: ZVDIEXFKTMIHIU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C(=C)Br)=CC=1
計算された属性
- せいみつぶんしりょう: 215.93400
- どういたいしつりょう: 215.93414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.539 g/mL at 25 °C
- ふってん: 263.1°C at 760 mmHg
- フラッシュポイント: 華氏度:>230°F
摂氏度:>110°C - 屈折率: n20/D 1.605
- PSA: 0.00000
- LogP: 3.70560
Benzene,1-(1-bromoethenyl)-4-chloro- セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H315-H318-H335-H411
- 警告文: P261-P273-P280-P305+P351+P338
- 危険物輸送番号:UN 3082 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41-51/53
- セキュリティの説明: S26; S36/37/39; S61
-
危険物標識:
- リスク用語:R22; R37/38; R41; R51/53
Benzene,1-(1-bromoethenyl)-4-chloro- 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関コード:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
Benzene,1-(1-bromoethenyl)-4-chloro- 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675113-1G |
Benzene,1-(1-bromoethenyl)-4-chloro- |
89619-10-3 | 90% | 1G |
¥472.32 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675113-5G |
Benzene,1-(1-bromoethenyl)-4-chloro- |
89619-10-3 | 90% | 5G |
¥1745.5 | 2022-02-24 | |
| A2B Chem LLC | AB56339-1g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 1g |
$209.00 | 2024-04-19 | |
| A2B Chem LLC | AB56339-5g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 5g |
$687.00 | 2024-04-19 | |
| Aaron | AR003DHB-250mg |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 250mg |
$369.00 | 2025-02-12 | |
| Aaron | AR003DHB-100mg |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 100mg |
$171.00 | 2025-02-12 | |
| Aaron | AR003DHB-1g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 1g |
$1063.00 | 2025-02-12 |
Benzene,1-(1-bromoethenyl)-4-chloro- 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 16 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 18 min, rt → 90 °C
リファレンス
- Why is cis/trans stereoinversion with Li+(THF)4 migration across the phenyl ring of α-lithiostyrene accelerated by two ortho-methyl groups?, Tetrahedron, 2018, 74(14), 1621-1631
合成方法 3
はんのうじょうけん
1.1 Reagents: Dibromomethane , N,N-Dimethylaniline ; 12 h, 120 °C
リファレンス
- Metal-free regioselective hydrobromination of alkynes through C-H/C-Br activation, Tetrahedron Letters, 2014, 55(33), 4572-4575
合成方法 4
はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ; rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 24 h, 70 °C
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 24 h, 70 °C
リファレンス
- Green and Efficient: Iron-Catalyzed Selective Oxidation of Olefins to Carbonyls with O2, Journal of the American Chemical Society, 2015, 137(25), 8206-8218
合成方法 5
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 8 - 12 h, 90 °C
リファレンス
- Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones, Organic Letters, 2015, 17(1), 18-21
合成方法 6
はんのうじょうけん
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
リファレンス
- Two Green Protocols for Halogenative Semipinacol Rearrangement, Journal of Organic Chemistry, 2023, 88(1), 504-512
合成方法 7
はんのうじょうけん
1.1 Reagents: Dibromomethane Solvents: N,N-Dimethylaniline ; 12 h, 120 °C
リファレンス
- Synthesis of Unsymmetrical 1,4-Dicarbonyl Compounds by Photocatalytic Oxidative Radical Additions, Organic Letters, 2021, 23(16), 6387-6390
合成方法 8
はんのうじょうけん
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; 10 min, -60 °C; 10 min, -60 °C; 16 h, -60 °C; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
リファレンス
- Electrochemical Semipinacol Rearrangements of Allylic Alcohols: Construction of All-Carbon Quaternary Stereocenters, Organic Letters, 2019, 21(8), 2536-2540
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Intermolecular Carboamination of Unactivated Alkenes, Journal of the American Chemical Society, 2018, 140(34), 10695-10699
合成方法 10
はんのうじょうけん
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; 10 min, -40 °C
1.2 Reagents: Trimethylamine , Triethylamine ; 20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Trimethylamine , Triethylamine ; 20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement, ACS Catalysis, 2017, 7(7), 4435-4440
合成方法 11
はんのうじょうけん
1.1 Reagents: Bromine Solvents: Dichloromethane ; 5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
リファレンス
- Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion, Journal of Organic Chemistry, 2018, 83(19), 12334-12356
合成方法 12
はんのうじょうけん
1.1 Reagents: Bromine Solvents: Dichloromethane ; 5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
リファレンス
- Cyclic hypervalent iodine reagents for azidation: safer reagents and photoredox catalyzed ring expansion, ChemRxiv, 2018, 1, 1-122
合成方法 13
はんのうじょうけん
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; -78 °C
リファレンス
- Hypervalent Fluoro-iodane-Triggered Semipinacol Rearrangements: Synthesis of α-Fluoro Ketones, Organic Letters, 2023, 25(35), 6560-6565
合成方法 14
はんのうじょうけん
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; 18 h, -60 °C → rt; 2 h, reflux
リファレンス
- Absence of Intermediates in the BINOL-Derived Mg(II)/Phosphate-Catalyzed Desymmetrizative Ring Expansion of 1-Vinylcyclobutanols, Journal of Organic Chemistry, 2022, 87(1), 693-707
合成方法 15
はんのうじょうけん
1.1 Reagents: Bromine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.3 Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.3 Solvents: Water ; rt
リファレンス
- Catalytic Asymmetric Halogenation/Semipinacol Rearrangement of 3-Hydroxyl-3-vinyl Oxindoles: A Stereodivergent Kinetic Resolution Process, Angewandte Chemie, 2021, 60(51), 26599-26603
合成方法 16
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813
合成方法 17
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 1 h, 0 °C
リファレンス
- Selective Aerobic Oxygenation of Tertiary Allylic Alcohols with Molecular Oxygen, Angewandte Chemie, 2019, 58(32), 11028-11032
合成方法 18
はんのうじょうけん
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; 10 min, -78 °C
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; rt
リファレンス
- Electrophilic Trifluoromethylthiolation/Semipinacol Rearrangement: Preparation of β-SCF3 Carbonyl Compounds with α-Quaternary Carbon Center, Organic Letters, 2018, 20(14), 4227-4230
合成方法 19
はんのうじょうけん
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; rt → -78 °C; 18 h, -78 °C → rt; 2 h, reflux
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
リファレンス
- A catalytic allylic cation-induced intermolecular allylation-semipinacol rearrangement, Chemical Communications (Cambridge, 2018, 54(55), 7685-7688
Benzene,1-(1-bromoethenyl)-4-chloro- Raw materials
- Benzene, 1-chloro-4-(1,1-dibromoethyl)-
- p-Chlorostyrene
- 4-Chlorophenylacetylene
- 1-Chloro-4-(1,2-dibromoethyl)benzene
- N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
- 1-(4-chlorophenyl)ethan-1-one
Benzene,1-(1-bromoethenyl)-4-chloro- Preparation Products
Benzene,1-(1-bromoethenyl)-4-chloro- 関連文献
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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